molecular formula C12H19IO3 B14330355 7a-(1-Iodoethyl)-3-(methoxymethyl)hexahydro-1-benzofuran-2(3H)-one CAS No. 111615-41-9

7a-(1-Iodoethyl)-3-(methoxymethyl)hexahydro-1-benzofuran-2(3H)-one

Cat. No.: B14330355
CAS No.: 111615-41-9
M. Wt: 338.18 g/mol
InChI Key: HWSACFYWYSKKSV-UHFFFAOYSA-N
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Description

“7a-(1-Iodoethyl)-3-(methoxymethyl)hexahydro-1-benzofuran-2(3H)-one” is a complex organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7a-(1-Iodoethyl)-3-(methoxymethyl)hexahydro-1-benzofuran-2(3H)-one” typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenols and aldehydes or ketones.

    Introduction of the Iodoethyl Group: This step may involve halogenation reactions using iodine and suitable reagents.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the iodo group to a simpler alkyl group.

    Substitution: The iodo group can be substituted with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and cyanides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of derivatives.

Scientific Research Applications

“7a-(1-Iodoethyl)-3-(methoxymethyl)hexahydro-1-benzofuran-2(3H)-one” may have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “7a-(1-Iodoethyl)-3-(methoxymethyl)hexahydro-1-benzofuran-2(3H)-one” would depend on its specific interactions with biological targets. This may involve binding to enzymes or receptors, altering cellular pathways, or modulating gene expression. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 7a-(1-Bromoethyl)-3-(methoxymethyl)hexahydro-1-benzofuran-2(3H)-one
  • 7a-(1-Chloroethyl)-3-(methoxymethyl)hexahydro-1-benzofuran-2(3H)-one
  • 7a-(1-Fluoroethyl)-3-(methoxymethyl)hexahydro-1-benzofuran-2(3H)-one

Uniqueness

The presence of the iodo group in “7a-(1-Iodoethyl)-3-(methoxymethyl)hexahydro-1-benzofuran-2(3H)-one” may confer unique reactivity and biological properties compared to its bromo, chloro, and fluoro analogs. Iodine is a larger halogen and can participate in different types of chemical reactions, potentially leading to novel applications.

Properties

CAS No.

111615-41-9

Molecular Formula

C12H19IO3

Molecular Weight

338.18 g/mol

IUPAC Name

7a-(1-iodoethyl)-3-(methoxymethyl)-3,3a,4,5,6,7-hexahydro-1-benzofuran-2-one

InChI

InChI=1S/C12H19IO3/c1-8(13)12-6-4-3-5-10(12)9(7-15-2)11(14)16-12/h8-10H,3-7H2,1-2H3

InChI Key

HWSACFYWYSKKSV-UHFFFAOYSA-N

Canonical SMILES

CC(C12CCCCC1C(C(=O)O2)COC)I

Origin of Product

United States

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